2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid
Description
2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid is a fluorinated carboxylic acid derivative characterized by a 3-fluorophenyl group attached to the α-carbon of a 3,3-dimethylbutanoic acid backbone. This structure combines the steric bulk of the geminal dimethyl groups with the electronic effects of the fluorine atom on the aromatic ring. The 3,3-dimethylbutanoic acid moiety is a recurring motif in medicinal chemistry, particularly in synthetic cannabinoids (e.g., 5F-MDMB-PINACA metabolites) and enzyme inhibitors (e.g., VHL ligands) . The fluorine atom at the 3-position of the phenyl ring likely enhances metabolic stability and modulates interactions with biological targets through electron-withdrawing effects .
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)10(11(14)15)8-5-4-6-9(13)7-8/h4-7,10H,1-3H3,(H,14,15) |
InChI Key |
HQCMMBAATIQHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzene and 3,3-dimethylbutanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction parameters, ensuring consistent product quality.
Automated Purification Systems: These systems streamline the purification process, reducing the time and labor required.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Analytical Data for Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
